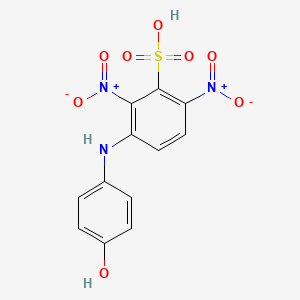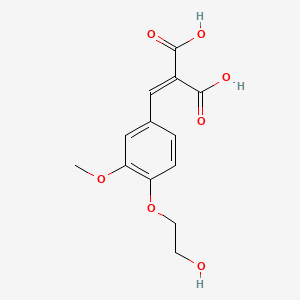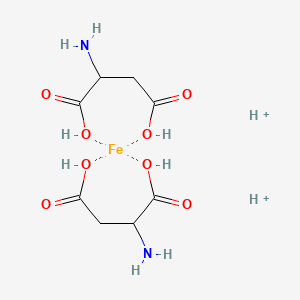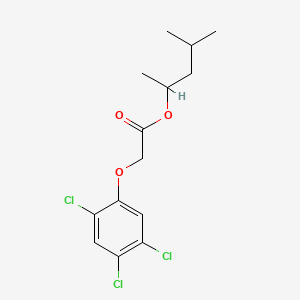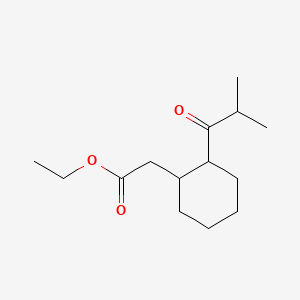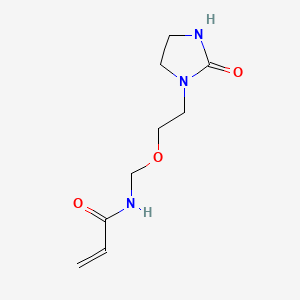
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups. The compound’s structure includes an acrylamide group, which is known for its polymerization capabilities, and an imidazolidinone ring, which adds to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide typically involves the reaction of 2-(2-oxoimidazolidin-1-yl)ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to optimize the conditions. The product is then isolated and purified using industrial-scale techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: The acrylamide group can undergo free radical polymerization to form polymers.
Substitution Reactions: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Poly(this compound)
Substitution Reactions: Substituted imidazolidinone derivatives
Hydrolysis: Corresponding carboxylic acid and amine
Aplicaciones Científicas De Investigación
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrogels for wound healing and tissue engineering.
Mecanismo De Acción
The mechanism of action of N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide involves its ability to form covalent bonds with other molecules through its acrylamide group. This reactivity allows it to polymerize and form networks, which can be tailored for specific applications. The imidazolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s functionality .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- N-(2-(2-Oxo-1-imidazolidinyl)ethyl)methacrylamide
- Methacryloxyethyl ethylene urea
Uniqueness
N-((2-(2-Oxoimidazolidin-1-yl)ethoxy)methyl)acrylamide is unique due to its combination of an acrylamide group and an imidazolidinone ring. This combination provides both reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable networks sets it apart from other similar compounds .
Propiedades
Número CAS |
93942-71-3 |
|---|---|
Fórmula molecular |
C9H15N3O3 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
N-[2-(2-oxoimidazolidin-1-yl)ethoxymethyl]prop-2-enamide |
InChI |
InChI=1S/C9H15N3O3/c1-2-8(13)11-7-15-6-5-12-4-3-10-9(12)14/h2H,1,3-7H2,(H,10,14)(H,11,13) |
Clave InChI |
XQRRIDDPQBRVFF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCOCCN1CCNC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



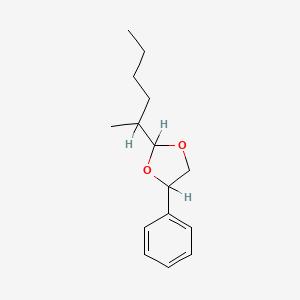



![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
